molecular formula C10H8ClNO3 B3265606 Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate CAS No. 406929-36-0

Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate

Cat. No.: B3265606
CAS No.: 406929-36-0
M. Wt: 225.63 g/mol
InChI Key: XYNXXUPOYQPUJY-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate (CAS: 406929-36-0) is a benzofuran-derived heterocyclic compound with the molecular formula C₁₀H₈ClNO₃ and a molecular weight of 226.32 g/mol . Structurally, it features a benzofuran core substituted with an amino group at position 3, a chlorine atom at position 5, and a methyl ester at position 2. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its reactive functional groups, which enable further derivatization. For instance, the amino group facilitates coupling reactions, while the ester group can undergo hydrolysis or transesterification .

Properties

IUPAC Name

methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNXXUPOYQPUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties :

  • CAS : 329210-07-3
  • Molecular formula: C₁₁H₁₀ClNO₃
  • Molecular weight : 251.72 g/mol
  • Key difference : Replacement of the methyl ester (–COOCH₃) with an ethyl ester (–COOCH₂CH₃), increasing lipophilicity and molecular weight.

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

Structural and Physical Properties :

  • CAS : 126062-22-4
  • Molecular formula: C₁₁H₉BrClNO₃
  • Molecular weight : 335.56 g/mol
  • Key differences : Introduction of a bromine atom at position 7 alongside the chlorine at position 3.

Halogenated Benzofuran Derivatives in Natural Products

highlights methyl esters of diterpene-derived benzofurans (e.g., sandaracopimaric acid methyl ester), which differ fundamentally in their polycyclic terpene backbones .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Safety Profile
Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate 406929-36-0 C₁₀H₈ClNO₃ 226.32 Cl (C5), NH₂ (C3), COOCH₃ Pharmaceutical intermediates Limited data; handled as research chemical
Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate 329210-07-3 C₁₁H₁₀ClNO₃ 251.72 Cl (C5), NH₂ (C3), COOCH₂CH₃ Prodrug synthesis, organic chemistry Acute toxicity, skin/eye irritation
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate 126062-22-4 C₁₁H₉BrClNO₃ 335.56 Cl (C5), Br (C7), NH₂ (C3), COOCH₂CH₃ Halogenated intermediate for cross-coupling Commercial use; requires halogen-handling protocols

Research Findings and Implications

  • Steric and Electronic Effects : The methyl ester’s smaller size may favor faster metabolic clearance compared to ethyl analogs, impacting pharmacokinetics .
  • Halogen Influence : Bromine in the 7-position enhances electrophilicity, enabling selective functionalization critical for kinase inhibitor development .
  • Safety Considerations : Ethyl derivatives demand stricter handling due to higher acute toxicity risks, necessitating engineered controls and PPE .

Biological Activity

Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate is an intriguing compound within the realm of medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a benzofuran structure, characterized by a fused benzene and furan ring system, with an amino group and a chloro substituent. The carboxylate ester functional group enhances its chemical reactivity and potential biological activities, making it a subject of interest for drug development.

Antidepressant Properties

Research indicates that this compound exhibits significant affinity towards adrenergic receptors, which play crucial roles in mood regulation and cardiovascular function. Preliminary studies suggest that this compound may possess antidepressant properties due to its interactions with neurotransmitter systems, particularly norepinephrine and serotonin pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . Derivatives of benzofuran compounds have demonstrated activity against various pathogens, enhancing their therapeutic potential. Studies have indicated that structural modifications can significantly alter the antimicrobial efficacy of these compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. It has been noted to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production.
  • Cell Signaling Modulation : It modulates cell signaling pathways, affecting gene expression related to cell cycle regulation and apoptosis. This modulation can lead to changes in cell proliferation rates.
  • Receptor Binding : Its binding affinity for adrenergic receptors suggests a mechanism by which it may exert antidepressant effects through neurotransmitter modulation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • A study reported that derivatives with methyl groups at specific positions on the benzofuran ring exhibited 2–4 times greater potency against various cancer cell lines compared to unsubstituted compounds .
  • Another investigation highlighted the compound's ability to inhibit key metabolic enzymes, resulting in decreased glucose metabolism and energy production, which could have implications for cancer therapy.

Summary of Biological Activities

Activity Type Description References
AntidepressantAffinity for adrenergic receptors; potential mood regulation effects.
AntimicrobialActivity against various pathogens; structural modifications enhance efficacy.
Enzyme InhibitionInhibits glycolytic and TCA cycle enzymes; alters metabolic flux and energy production.
Cell SignalingModulates signaling pathways affecting gene expression related to proliferation and apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization of substituted phenols to form the benzofuran core, followed by halogenation (chlorination) and esterification. Key steps may parallel methods used for analogous benzofuran derivatives, such as:

  • Halogenation : Electrophilic substitution using chlorine donors (e.g., Cl₂, SOCl₂) under controlled temperature (0–25°C) .
  • Amination : Introduction of the amino group via nucleophilic substitution or reduction of nitro intermediates .
  • Esterification : Methylation of the carboxylic acid precursor using methanol/H⁺ or methyl halides . Analytical validation (e.g., NMR, mass spectrometry) is critical at each step to confirm intermediate purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and functional groups. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (226.63 g/mol) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise modeling of bond lengths, angles, and torsional conformations . For example:

  • The benzofuran core typically shows a planar geometry, with C–O bond lengths ~1.36 Å and C–Cl bonds ~1.74 Å, consistent with sp² hybridization .
  • Discrepancies in amino group orientation (e.g., resonance vs. steric effects) can be resolved via electron density maps .

Q. What strategies optimize the compound’s reactivity for derivatization in structure-activity relationship (SAR) studies?

  • Functional Group Compatibility : The amino group is amenable to acylation or sulfonation, while the ester can be hydrolyzed to a carboxylic acid for further coupling .
  • Halogen Exchange : The chloro substituent may undergo Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce diversity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates at the 5-chloro position .

Q. How do computational methods (e.g., molecular docking) predict biological interactions of this compound?

  • Target Identification : Docking studies with enzymes (e.g., kinases, proteases) leverage the benzofuran scaffold’s planar structure for π-π stacking and hydrogen bonding with active sites .
  • Free Energy Calculations : Molecular dynamics (MD) simulations assess binding stability, with force fields parameterized for halogen and amino interactions .

Data Contradiction and Resolution

Q. How to address conflicting spectroscopic data for the amino and ester groups?

Discrepancies in NMR chemical shifts (e.g., amino proton resonance broadening due to tautomerism) can be resolved by:

  • Variable Temperature NMR : Suppresses exchange broadening at low temperatures .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity .

Q. What experimental controls mitigate byproduct formation during synthesis?

  • Temperature Gradients : Slow addition of chlorinating agents minimizes dihalogenation byproducts .
  • Protection/Deprotection : Temporary protection of the amino group (e.g., Boc) prevents unwanted side reactions during esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate
Reactant of Route 2
Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate

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